2-Amino-4-iodophenol
Overview
Description
2-Amino-4-iodophenol is a chemical compound with the molecular formula C6H6INO . It is a brown solid with a molecular weight of 235.02 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound could potentially involve a nucleophilic aromatic substitution reaction . This type of reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The reaction conditions and the structure of the aryl halide can significantly influence the reactivity .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H6INO . The InChI code for this compound is 1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm³, a boiling point of 325.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 45.3±0.3 cm³, a polar surface area of 46 Ų, and a molar volume of 112.2±3.0 cm³ .Scientific Research Applications
Additionally, 2-Amino-4-iodophenol derivatives, specifically 2-(aminomethyl)phenols, have been studied for their saluretic and diuretic activity in rats and dogs. These compounds have shown significant activity and possess potential as therapeutic agents with antihypertensive and anti-inflammatory properties (Stokker et al., 1980).
In the field of protein structure determination, methods have been developed to site-specifically incorporate p-iodo-L-phenylalanine, a derivative of this compound, into proteins. This incorporation facilitates single-wavelength anomalous dispersion experiments on in-house X-ray sources, thus aiding in the structural study of proteins (Xie et al., 2004).
Furthermore, this compound has been utilized in palladium-catalyzed reactions for the synthesis of unprotected phenols from functionalized organozinc reagents. This demonstrates its utility in organic chemistry, particularly in the synthesis of complex molecules (Jackson, Rilatt & Murray, 2004).
In medical research, a compound synthesized from 2-amino-5-methylphenol (related to this compound) showed antitumor activity against human B cell and T cell lymphoblastoid cell lines, inducing a mixed type of cell death, apoptosis, and necrosis (Koshibu-Koizumi et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds participate in nucleophilic aromatic substitution reactions .
Mode of Action
2-Amino-4-iodophenol likely undergoes a nucleophilic aromatic substitution reaction . In this process, a nucleophile, a species rich in electrons, attacks an aromatic ring, replacing one of the substituents (in this case, the iodine atom). This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring .
Properties
IUPAC Name |
2-amino-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCVKCSFJNERAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561554 | |
Record name | 2-Amino-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99969-17-2 | |
Record name | 2-Amino-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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